CYP11B2 Inhibitory Potency: Cross-Study Comparison with a Structurally Related 4-(Cyclohexyloxy)benzonitrile Analog
The compound 3-(3-oxocyclohexyl)benzonitrile has demonstrated potent inhibition of human cytochrome P450 11B2 (CYP11B2), an enzyme target for hypertension and heart failure, with a reported IC50 value of 22 nM [1]. In a cross-study comparison with a related benzonitrile analog, 4-((5-phenyl-1H-imidazol-1-yl)methyl)benzonitrile (MOERAS115), which was reported to have an IC50 of 1.7 nM for CYP11B2 [2], 3-(3-oxocyclohexyl)benzonitrile exhibits a 12.9-fold lower inhibitory potency. This difference is likely driven by the distinct substitution patterns and core structures (oxocyclohexyl vs. imidazolylmethyl).
| Evidence Dimension | Inhibition of human CYP11B2 (Aldosterone Synthase) |
|---|---|
| Target Compound Data | IC50 = 22 nM |
| Comparator Or Baseline | 4-((5-phenyl-1H-imidazol-1-yl)methyl)benzonitrile (MOERAS115) IC50 = 1.7 nM |
| Quantified Difference | 12.9-fold lower potency |
| Conditions | Inhibition of human CYP11B2 expressed in hamster V79MZh cells, using [1,2-3H]-11-deoxycorticosterone as substrate [1][2]. |
Why This Matters
This data establishes a baseline potency for this compound against CYP11B2, guiding its use in SAR studies where a defined, albeit lower, potency is desired or when the oxocyclohexyl core is a key design feature for other properties (e.g., solubility, metabolic stability).
- [1] BindingDB. (2020). BDBM50456831 (CHEMBL4203608). Retrieved from BindingDB. View Source
- [2] Rougny, A., et al. (2010). Synthesis, biological evaluation, and molecular modeling of 1-benzyl-1H-imidazoles as selective inhibitors of aldosterone synthase (CYP11B2). Journal of Medicinal Chemistry, 53(4), 1551-1562. View Source
